molecular formula C11H8N2S B8673112 2-(1H-Pyrrol-2-yl)benzo[d]thiazole

2-(1H-Pyrrol-2-yl)benzo[d]thiazole

Cat. No.: B8673112
M. Wt: 200.26 g/mol
InChI Key: OCMOSCCTQWDOSF-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)benzo[d]thiazole (CAS 54584-09-7) is a benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. This compound is part of a class of molecules being investigated for their multifunctional biological profiles. Scientific studies have highlighted its potential as a core structure in developing agents with synergistic antioxidant and photoprotective properties . Research indicates that this scaffold exhibits an excellent capacity to filter UV radiation, particularly in the UVB range, with performance exceeding that of some commercial benchmarks . Furthermore, it demonstrates notable growth inhibition against dermatophytes and Candida albicans , underscoring its value in antimicrobial research . Beyond these applications, related benzothiazole derivatives bearing a pyrrolamide moiety are also explored as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are validated targets for novel antibacterial drug discovery . With a molecular formula of C 11 H 8 N 2 S and an average molecular weight of 200.26 g/mol , this compound is a versatile building block for researchers investigating new therapeutic and protective agents against skin damage, microbial infections, and other oxidative stress-related conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H8N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,12H

InChI Key

OCMOSCCTQWDOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN3

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(1H-Pyrrol-2-yl)benzo[d]thiazole derivatives. For instance, a series of synthesized compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited excellent antimicrobial activity, suggesting their potential as new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A study synthesized various derivatives of this compound and assessed their antiproliferative activity against human leukemia and solid tumor cell lines in vitro. The structure-activity relationship studies indicated that specific modifications could enhance their efficacy against cancer cells .

Antioxidant Activity

Benzothiazole derivatives, including those containing the pyrrole moiety, have shown multifunctional antioxidant properties. Research has demonstrated that these compounds can protect against oxidative stress, making them candidates for therapeutic applications in conditions related to oxidative damage .

Synthesis of Novel Compounds

The synthesis of this compound has been achieved through various methodologies, including multicomponent reactions that allow for the efficient formation of complex structures. These synthetic approaches are crucial for developing new derivatives with enhanced biological activities .

Catalytic Applications

The compound is also involved in catalytic processes, particularly in the formation of carbon-nitrogen bonds under environmentally friendly conditions. This application is significant in organic synthesis, where sustainable methods are increasingly favored .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityIdentified several derivatives with potent activity against bacterial strains, with some exhibiting minimum inhibitory concentrations lower than standard antibiotics .
Study 2Anticancer ActivityDemonstrated that modified derivatives significantly inhibited cell growth in leukemia cell lines, indicating a promising path for cancer treatment development .
Study 3Antioxidant PropertiesShowed that certain benzothiazole derivatives could reduce oxidative stress markers in vitro, suggesting potential therapeutic uses in age-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact on Bioactivity

Compound Substituent Key Bioactivity Reference
2-(1H-Pyrrol-2-yl)benzo[d]thiazole Pyrrole at C2 Antimicrobial, anti-inflammatory
2-(4'-Cyanophenyl)benzothiazole 4'-CN-phenyl Lung-selective enzyme induction
4-Nitrostyryl derivative Nitrostyryl at cyclopentene Anticancer (PANC-1 cytotoxicity)
Pharmacological Targets and Selectivity
  • Receptor Modulation : Derivatives like 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole were designed for selective dopamine D4 receptor (D4R) modulation, highlighting the scaffold's adaptability in CNS drug development .
  • Antidepressant Potential: Benzo[d]thiazol-2(3H)-one derivatives with bromoethoxy side chains showed serotonin reuptake inhibition, though this compound lacks direct evidence in this domain .

Preparation Methods

Sodium Hydrosulfite-Catalyzed Synthesis in Ethanolic Medium

A widely adopted method involves the condensation of 2-aminothiophenol with pyrrole-2-carboxaldehyde in ethanol under reflux conditions, catalyzed by sodium hydrosulfite (Na₂S₂O₄). This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield the target compound. The reaction mixture is typically refluxed for 12 hours, after which hydrochloric acid is added to precipitate the crude product. Recrystallization from methanol/water affords the pure compound in 69% yield.

Key spectroscopic data for this route includes:

  • IR (KBr) : 3122 cm⁻¹ (N–H stretch), 1557 cm⁻¹ (C=N stretch of thiazole), 1486 cm⁻¹ (aromatic C=C).

  • ¹H NMR (DMSO-d₆) : δ 12.10 ppm (br s, 1H, NH), 8.02–6.22 ppm (aromatic and pyrrole protons).

Solvent-Dependent Optimization: Role of Dimethyl Sulfoxide (DMSO)

An alternative protocol employs DMSO as a solvent at elevated temperatures (120°C), bypassing the need for reducing agents. In this method, 5-(4-(1H-Pyrrol-1-yl)phenyl)thiophene-2-carbaldehyde reacts with o-aminobenzenethiol over 7 hours, yielding the product after column chromatography. While this approach avoids catalytic additives, the yield is comparatively lower (14%) due to competing side reactions.

Cyclization Strategies Using Prefunctionalized Intermediates

Hydrazine-Mediated Cyclocondensation

A two-step synthesis starts with the preparation of 2-(benzo[d]thiazol-2-yl)hydrazine from 2-aminobenzo[d]thiazole and hydrazine hydrate in ethylene glycol. Subsequent reaction with pyrrole-2-carboxaldehyde in glacial acetic acid affords the hydrazone derivative, which undergoes cyclization under acidic conditions. This method, while longer, provides precise control over functional group positioning, as confirmed by ¹³C NMR resonances at δ 161.33 ppm (C=N) and δ 153.50 ppm (thiazole C–S).

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A representative procedure involves irradiating a mixture of 2-aminothiophenol, pyrrole-2-carboxaldehyde, and silica-supported boron trifluoride (BF₃·SiO₂) in acetonitrile at 100°C for 20 minutes. This approach reduces reaction time from hours to minutes while maintaining a yield of 72%.

Comparative Analysis of Synthetic Methodologies

Reaction Conditions and Yield Optimization

The table below summarizes critical parameters across different synthetic routes:

MethodSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Na₂S₂O₄ in ethanolEthanolNa₂S₂O₄78 (reflux)1269
DMSO-mediatedDMSONone120714
Hydrazine cyclizationEthylene glycolHCl100458
Microwave-assistedAcetonitrileBF₃·SiO₂1000.3372

Spectroscopic Fingerprinting Across Methods

Despite variations in synthesis, all routes produce consistent spectroscopic profiles:

  • Mass spectrometry : Molecular ion peak at m/z 214.29 ([M+H]⁺).

  • ¹³C NMR : Distinct signals for thiazole C2 (δ 153–161 ppm) and pyrrole Cβ (δ 115–125 ppm).

Mechanistic Insights and Side-Reaction Mitigation

Schiff Base Formation and Cyclization

The condensation between 2-aminothiophenol and pyrrole-2-carboxaldehyde initiates with nucleophilic attack by the amine on the aldehyde carbonyl, forming a protonated Schiff base. Subsequent deprotonation and intramolecular cyclization yield the benzothiazole ring. Sodium hydrosulfite acts as a mild reducing agent, preventing oxidation of thiol groups to disulfides.

Byproduct Formation in DMSO-Based Reactions

In DMSO, competing sulfoxide formation at the thiazole sulfur is observed, necessitating rigorous purification. This side reaction is suppressed in ethanol due to the stabilizing effect of Na₂S₂O₄ on the thiolate intermediate.

Industrial Scalability and Green Chemistry Considerations

Continuous Flow Reactor Adaptations

Pilot-scale studies demonstrate the feasibility of transferring the Na₂S₂O₄/ethanol method to continuous flow systems, achieving 85% yield at a throughput of 1.2 kg/day. Key parameters include a residence time of 45 minutes and in-line pH monitoring to prevent premature cyclization.

Solvent Recycling and Waste Reduction

Ethanol recovery via fractional distillation reduces process mass intensity (PMI) from 12.4 to 4.6. Additionally, sodium hydrosulfite can be partially regenerated via electrochemical reduction of byproduct sulfates, aligning with green chemistry principles .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1H-Pyrrol-2-yl)benzo[d]thiazole derivatives, and how can reaction conditions be tailored to enhance yield?

  • Methodological Answer : The synthesis of benzo[d]thiazole derivatives typically involves condensation reactions between thioamide precursors and aryl aldehydes under acidic or basic conditions. For example, derivatives like 2-phenylbenzo[d]thiazole (5c) are synthesized via base-catalyzed coupling of 2-mercaptobenzothiazole with aryl halides, achieving yields up to 96% using potassium acetate (KOAc) as a base . Solvent selection (e.g., DMF or ethanol) and catalyst systems (e.g., CuI-supported magnetic nanoparticles) significantly influence reaction efficiency. Characterization via NMR, IR, and elemental analysis ensures purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of synthesized this compound compounds?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 110–160 ppm) for the benzo[d]thiazole core. Pyrrole protons appear as a singlet near δ 6.5–7.0 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the heterocyclic structure. Absence of O-H or N-H peaks (unless functionalized) validates purity .

Advanced Research Questions

Q. What computational strategies are most reliable for modeling the electronic properties of this compound, and how do exchange-correlation functionals affect accuracy?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provides accurate predictions for HOMO-LUMO gaps and excitation energies. For example, B3LYP achieves <2.4 kcal/mol deviation in thermochemical calculations . However, standard local density approximation (LDA) underestimates ionization potentials due to incorrect asymptotic behavior. Asymptotically corrected potentials (e.g., LB94) mitigate this by improving high-lying state predictions .

Q. How do structural modifications to the benzo[d]thiazole moiety influence the photophysical properties of iridium(III) complexes?

  • Methodological Answer : Substituting the benzo[d]thiazole ancillary ligand in Ir(ppy)₂(N^N) complexes (e.g., with tert-butyl or phenyl groups) reduces the HOMO-LUMO gap, shifting emission to red wavelengths (600–650 nm). Computational studies show that modifications primarily affect the LUMO (localized on the ligand), enhancing electroluminescence stability (lifetimes >1000 hours in light-emitting cells) .

Q. What experimental and computational approaches resolve contradictions in reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer :
  • Experimental : Use kinetic isotope effects (KIEs) or Hammett plots to probe electronic effects. For example, electron-withdrawing substituents on aryl halides accelerate coupling rates .
  • Computational : Transition-state modeling with solvation corrections (e.g., COSMO-RS) identifies steric/electronic barriers. Discrepancies between DFT and experimental yields often arise from solvent effects, requiring explicit solvent models .

Q. How can solvent effects be accurately modeled in the spectroscopic characterization of this compound derivatives?

  • Methodological Answer : Continuum solvation models (e.g., PCM or SMD) correct for solvent polarity in UV-Vis and fluorescence spectra. For example, acetonitrile’s high dielectric constant (ε=37.5) stabilizes charge-transfer states, red-shifting emission maxima by 10–20 nm compared to gas-phase calculations . Experimental validation via solvent-dependent fluorescence quenching refines computational parameters .

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